molecular formula C7H7NO6 B12302968 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid

3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid

Cat. No.: B12302968
M. Wt: 201.13 g/mol
InChI Key: SKCBDTKJZDYLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid is a compound known for its role in various chemical and biological applications. It is often used as a crosslinker in mass spectrometry studies to analyze protein-protein interactions. The compound contains a succinimide group, which is reactive towards amines, making it useful in bioconjugation and other chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid typically involves the reaction of succinic anhydride with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an organic solvent like N,N-dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The succinimide group can react with primary amines to form stable amide bonds.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of succinic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

    Reagents: Common reagents include primary amines, water, and coupling agents like EDC.

    Conditions: Reactions are typically carried out in organic solvents such as DMF or dichloromethane (DCM) at room temperature.

Major Products

    Amide Formation: When reacted with primary amines, the major product is an amide.

    Hydrolysis Products: Succinic acid and N-hydroxysuccinimide are the major products of hydrolysis.

Scientific Research Applications

3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The compound exerts its effects primarily through the formation of covalent bonds with primary amines. The succinimide group reacts with amines to form stable amide bonds, which can be used to link proteins or other biomolecules. This mechanism is crucial in applications such as crosslinking in mass spectrometry and bioconjugation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid is unique due to its specific reactivity towards primary amines and its stability under various conditions. This makes it particularly useful in applications requiring precise and stable bioconjugation.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO6/c9-4-1-2-5(10)8(4)14-7(13)3-6(11)12/h1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCBDTKJZDYLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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